Molecular Weight and Formula Verification Against the Propeneamido Mis-Assignment
The target compound (C11H9Cl2N3O2; MW 286.11) is structurally distinct from 1-(2,5-dichlorophenyl)-3-propeneamido-5-pyrazolone (C12H9Cl2N3O2; MW 298.12) despite sharing CAS 87820-16-4 in vendor catalogs [1]. The mass difference of 12.01 Da corresponds to one CH2 unit, and the unsaturation difference distinguishes the acetamide (saturated amide) from the propeneamido (α,β-unsaturated amide) side chain . For procurement, HRMS or combustion elemental analysis (calculated for target: C, 46.17%; H, 3.17%; N, 14.69%; found values should match within ±0.4%) is required to confirm which entity has been supplied.
| Evidence Dimension | Molecular formula and mass |
|---|---|
| Target Compound Data | C11H9Cl2N3O2; MW = 286.11 g/mol; exact mass = 285.0072 |
| Comparator Or Baseline | 1-(2,5-Dichlorophenyl)-3-propeneamido-5-pyrazolone: C12H9Cl2N3O2; MW = 298.12 g/mol; exact mass = 297.0072 |
| Quantified Difference | ΔMW = 12.01 g/mol (one CH2); Δexact mass = 12.0000 Da; different elemental composition |
| Conditions | HRMS (ESI-TOF) or combustion elemental analysis; both entities co-listed under CAS 87820-16-4 in multiple supplier databases |
Why This Matters
Procuring the incorrect entity under CAS 87820-16-4 would introduce an α,β-unsaturated amide with different reactivity and biological target profile, invalidating any structure-activity conclusions.
- [1] MolBase. 1-(2,5-Dichlorophenyl)-3-propeneamido-5-pyrazolone, CAS 87820-16-4. Qiye Chemical Database. View Source
